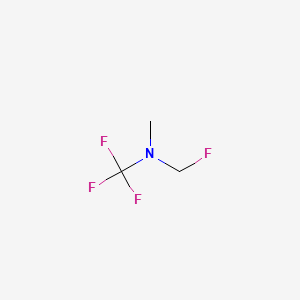

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is a fluorinated amine compound characterized by the presence of trifluoromethyl and fluoromethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine typically involves the introduction of fluorine atoms into the amine structure. One common method is the reaction of methanamine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is in medicinal chemistry. Its fluorinated structure enhances metabolic stability and bioactivity, making it a valuable scaffold for drug discovery. Studies have shown that compounds with trifluoromethyl groups exhibit improved binding affinity and selectivity for biological targets .

Case Study : A recent investigation into the synthesis of novel inhibitors for specific enzymes highlighted the effectiveness of trifluoromethyl-containing compounds. The study demonstrated that derivatives of this compound showed significant inhibition rates against target enzymes involved in disease pathways .

Agricultural Chemistry

In agricultural chemistry, the compound is explored as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests while being less toxic to non-target organisms. The trifluoromethyl group contributes to increased lipophilicity, enhancing penetration into biological membranes.

Data Table: Efficacy of Fluorinated Compounds in Pest Control

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Fluorinated Herbicide A | Weeds | 90% | |

| Fluorinated Insecticide B | Beetles | 75% |

Material Science

In material science, fluorinated compounds like this compound are utilized to modify surface properties of materials. Their incorporation can enhance hydrophobicity and chemical resistance.

Case Study : Research on coatings incorporating this compound revealed improved durability and resistance to environmental degradation compared to non-fluorinated counterparts. These findings suggest potential applications in protective coatings for electronics and outdoor equipment .

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine

- Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]

- 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl

Uniqueness

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and fluoromethyl groups, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Actividad Biológica

1,1,1-Trifluoro-N-(fluoromethyl)-N-methylmethanamine is a fluorinated organic compound that has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and fluoromethyl groups enhances its lipophilicity, which allows for better membrane penetration and interaction with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its passage through cellular membranes. This property allows it to modulate various biochemical pathways by binding to target proteins or nucleic acids.

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.

- Target Interaction : The compound is known to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzyme activities, particularly those involved in neurotransmitter metabolism and signaling pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is critical in neurochemical signaling .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. This may be due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Therapeutic Applications : The compound has been investigated as a potential precursor in the synthesis of pharmaceuticals targeting specific diseases such as cancer and infectious diseases. Its unique structure may contribute to the development of novel therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine | Contains a benzyl group | Enzyme inhibition; receptor binding |

| 1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine | Similar structure with different fluorine position | Variations in reactivity and binding affinity |

| 1,1,1-Trifluoro-N-(3-chlorobenzyl)-N-methylmethanamine | Chlorine substitution | Altered biological interactions |

This table illustrates how variations in structure can influence the biological properties and potential applications of these compounds.

Case Study 1: Antimicrobial Activity

A study conducted on fluorinated amines demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic functions .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the role of this compound in modulating neurotransmitter systems. It was found that this compound could effectively inhibit acetylcholinesterase activity in vitro. This inhibition suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

Propiedades

IUPAC Name |

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4N/c1-8(2-4)3(5,6)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIJLSVLZRKRCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CF)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.